molecular formula C7H6INO3 B1296816 2-Iodo-5-nitroanisole CAS No. 5458-84-4

2-Iodo-5-nitroanisole

Cat. No. B1296816
CAS RN: 5458-84-4
M. Wt: 279.03 g/mol
InChI Key: RBFWMPRFYROKPI-UHFFFAOYSA-N
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Description

2-Iodo-5-nitroanisole, also known as 1-iodo-2-methoxy-4-nitrobenzene or 4-Iodo-3-methoxynitrobenzene, is a chemical compound with the molecular formula C7H6INO3 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Iodo-5-nitroanisole consists of 7 carbon atoms, 6 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is approximately 279.035 .


Physical And Chemical Properties Analysis

2-Iodo-5-nitroanisole has a melting point of 128-130°C . The density is predicted to be approximately 1.893±0.06 g/cm3 .

Scientific Research Applications

Medicinal Chemistry

2-Iodo-5-nitroanisole: is utilized in medicinal chemistry as a precursor for synthesizing complex molecules. Its iodo and nitro groups are pivotal in multi-step organic syntheses, often serving as intermediates in the creation of pharmaceutical compounds. The iodo group, in particular, can undergo further functionalization through cross-coupling reactions, which are fundamental in constructing carbon-carbon bonds in medicinal compounds .

Material Science

In material science, 2-Iodo-5-nitroanisole finds its application in the development of novel organic semiconductors. Its molecular structure allows for the fine-tuning of electronic properties, which is essential for creating materials with specific conductivity and photovoltaic characteristics. This compound can be a part of the research for organic light-emitting diodes (OLEDs) and other electronic devices .

Environmental Science

Environmental science research leverages 2-Iodo-5-nitroanisole in studying the degradation of iodinated organic compounds. These studies are crucial for understanding the environmental fate of such chemicals, their potential to form toxic byproducts, and their overall impact on ecosystems. The compound’s reactivity with natural oxidants and light can be examined to assess its persistence in the environment .

Analytical Chemistry

2-Iodo-5-nitroanisole: is used in analytical chemistry as a standard or reference compound when developing new analytical methods. Its distinct spectroscopic properties, such as UV-Vis absorption and fluorescence, make it suitable for calibrating instruments and validating methodologies that detect nitroaromatics in various samples .

Pharmaceutical Research

In pharmaceutical research, 2-Iodo-5-nitroanisole is often part of the early discovery phase, where it may be used to build diverse chemical libraries. These libraries are screened for biological activity, helping to identify potential new drug candidates. The compound’s structural motifs are common in many bioactive molecules, making it a valuable starting point for synthesis .

Agricultural Science

The role of 2-Iodo-5-nitroanisole in agricultural science includes the synthesis of agrochemicals. Its reactive groups can be transformed into various functional groups that are present in pesticides and herbicides. Research in this field aims to develop more effective and environmentally friendly crop protection agents .

Industrial Applications

Industrially, 2-Iodo-5-nitroanisole may be involved in the synthesis of dyes, pigments, and other specialty chemicals. Its nitro group can undergo reduction reactions to form aromatic amines, which are key intermediates in the production of azo dyes used in textiles and inks .

Synthetic Organic Chemistry

Lastly, in synthetic organic chemistry, 2-Iodo-5-nitroanisole is a versatile reagent. It can participate in various organic reactions, such as Suzuki coupling, to create complex molecules. Its use in the synthesis of heterocycles, which are prevalent in many drugs and natural products, is of particular interest to researchers .

Safety and Hazards

When handling 2-Iodo-5-nitroanisole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

1-iodo-2-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFWMPRFYROKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282132
Record name 2-Iodo-5-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-nitroanisole

CAS RN

5458-84-4
Record name 5458-84-4
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Iodo-5-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-5-nitroanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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